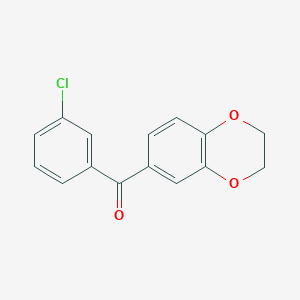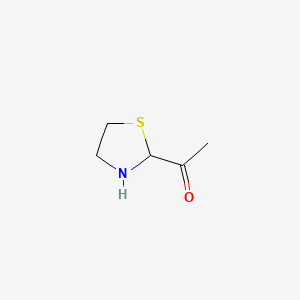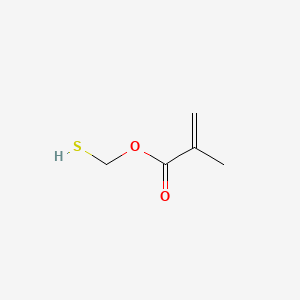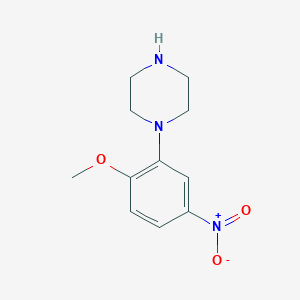
1-(2-Methoxy-5-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(2-Methoxy-5-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O3 . It is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Methoxy-5-nitrophenyl)piperazine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Methoxy-5-nitrophenyl)piperazine is represented by the formula C11H15N3O3 . The molecular weight of this compound is 237.26 .Applications De Recherche Scientifique
Radiolabeled Antagonists for PET Studies
1-(2-Methoxy-5-nitrophenyl)piperazine derivatives, such as [18F]p-MPPF, are used in positron emission tomography (PET) for studying serotonergic neurotransmission. These compounds, developed as radiolabeled antagonists, aid in exploring the chemistry, radiochemistry, and biological implications in various species including humans (Plenevaux et al., 2000).
Computational and Vibrational Studies
Computational assessment and vibrational studies of compounds such as 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE) highlight their biochemical properties and their potential docking mechanisms with human receptors. These studies also evaluate the molecule's reactivity and degradability, adding valuable insights into their pharmacological applications (Onawole et al., 2017).
Synthesis for Imaging Agents
Methoxyphenyl piperazine derivatives are utilized for creating imaging agents, like silver nanoparticle conjugates. These compounds are synthesized for targeted optical imaging applications, demonstrating their versatility in medical imaging technology (Chaturvedi et al., 2018).
Antimicrobial and Antifungal Research
1-(2-Methoxyphenyl)piperazine derivatives have been synthesized and investigated for their antimicrobial and antifungal activities. Such research contributes to developing new therapeutic agents, underlining the compound's significance in combating microbial infections (Menteşe et al., 2013).
Dopamine Uptake Inhibitor Research
These compounds have been explored for their role as dopamine uptake inhibitors, with studies focused on developing robust synthesis processes for potential therapeutic applications in neuropsychiatric disorders (Ironside et al., 2002).
Antioxidant Activity Studies
Research on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has revealed their potential as antioxidants. This adds to the understanding of how these compounds can combat oxidative stress, which is crucial in various diseases (Mallesha et al., 2014).
Propriétés
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-3-2-9(14(15)16)8-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXYVYNKYQZXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396361 | |
| Record name | 1-(2-methoxy-5-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-nitrophenyl)piperazine | |
CAS RN |
58315-37-0 | |
| Record name | 1-(2-methoxy-5-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

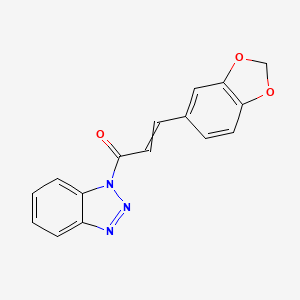
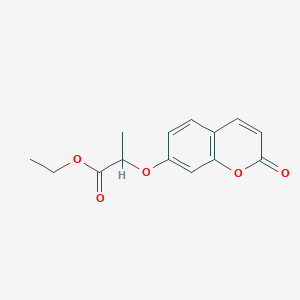
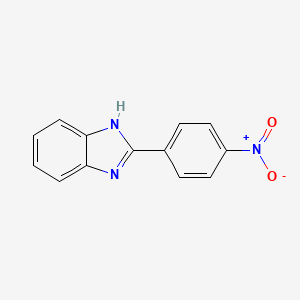
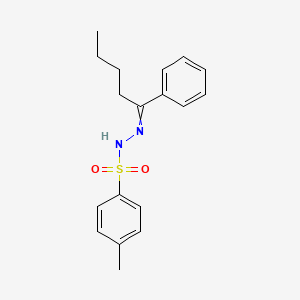
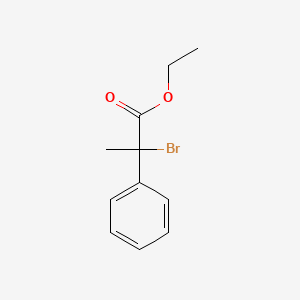
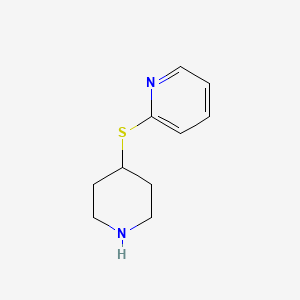
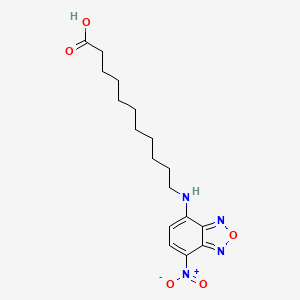
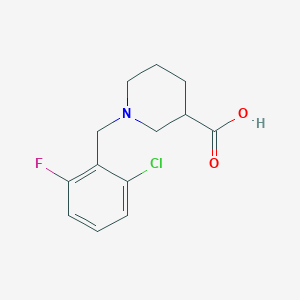
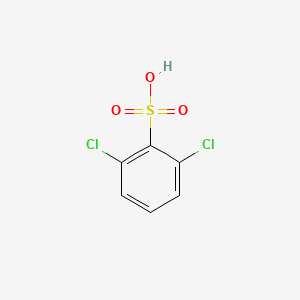
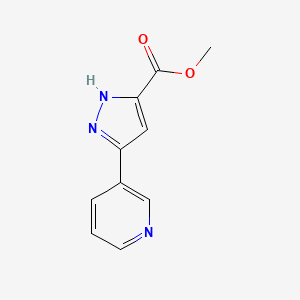
![2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol](/img/structure/B1608282.png)
